N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
N,N-bis[(3,5-dimethylpyrazol-3-yl)methyl]para-toluidine: This compound also contains pyrazole rings but differs in its substitution pattern and overall structure.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands have multiple pyrazole rings attached to a central benzene ring, making them polydentate ligands.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and applicability in various fields.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-12(10(3)15-17)13-7-11-6-9(2)14-16(11)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
JDCDISCZTPGIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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